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Compound of Interest

Compound Name: 4-(4-Bromophenyl)oxazole

Cat. No.: B1322152 Get Quote

Abstract
4-(4-Bromophenyl)oxazole is a heterocyclic compound of significant interest in medicinal

chemistry and materials science, often serving as a key intermediate in the synthesis of more

complex molecular architectures. A thorough understanding of its spectral characteristics is

paramount for unambiguous identification, purity assessment, and structural elucidation during

research and development. This guide provides an in-depth analysis of the expected nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) signatures of 4-(4-
Bromophenyl)oxazole. By synthesizing data from analogous structures and first principles of

spectroscopy, this document serves as a predictive reference for professionals engaged in its

synthesis and application.

Molecular Structure and Spectroscopic Overview
The structure of 4-(4-Bromophenyl)oxazole combines a five-membered oxazole ring with a

para-substituted bromophenyl moiety. This arrangement dictates a unique electronic

environment for each atom, giving rise to a distinct and predictable spectral fingerprint. The key

to interpreting its spectra lies in understanding the individual contributions of the oxazole

heterocycle and the bromophenyl group, as well as their electronic interplay.

The numbering convention used throughout this guide is illustrated below. The bromophenyl

group exerts a significant electronic influence, while the oxazole ring possesses characteristic

aromatic protons (H2, H5) and carbon atoms with distinct chemical shifts.
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Caption: Molecular structure of 4-(4-Bromophenyl)oxazole with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR)
Spectroscopy
¹H NMR spectroscopy is a primary tool for identifying the proton framework of a molecule. For

4-(4-Bromophenyl)oxazole, we expect distinct signals corresponding to the oxazole ring

protons and the protons of the bromophenyl substituent.

Predicted Chemical Shifts and Rationale
The ¹H NMR spectrum is predicted to show three main signal regions:

Oxazole Protons (H2 and H5): The protons on the oxazole ring are in an electron-deficient

environment, causing them to resonate downfield. H2 is adjacent to both nitrogen and

oxygen, making it the most deshielded. H5 is adjacent to the oxygen and coupled to H2 (if

coupling is resolved).

Bromophenyl Protons (H2'/H6' and H3'/H5'): The bromophenyl group will exhibit a

characteristic AA'BB' system, appearing as two doublets due to the symmetry of the para-

substitution. The protons ortho to the bromine atom (H3'/H5') will be slightly upfield

compared to the protons ortho to the oxazole ring (H2'/H6'), which is an electron-withdrawing

group.

The workflow for predicting and confirming these proton assignments is outlined below.
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¹H NMR Analysis Workflow

Spectral Interpretation

Synthesize or Procure
4-(4-Bromophenyl)oxazole

Prepare Sample
(~5-10 mg in 0.5 mL CDCl₃ or DMSO-d₆)

Acquire Spectrum
(e.g., 400 MHz Spectrometer)

Process Data
(Fourier Transform, Phase, Baseline Correction)

Identify Oxazole Signals
(H2, H5 - Downfield Singlets)

Identify Phenyl Signals
(AA'BB' System - Two Doublets)

Check Integration
(Ratio should be 1:1:2:2)

Structure Confirmation

Click to download full resolution via product page

Caption: Standard workflow for ¹H NMR spectral acquisition and analysis.
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Table 1: Predicted ¹H NMR Spectral Data for 4-(4-Bromophenyl)oxazole Solvent: CDCl₃,

Reference: TMS (0 ppm)

Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Rationale

H2 (Oxazole) 8.0 - 8.2 Singlet (s) N/A

Adjacent to N

and O; highly

deshielded.

H5 (Oxazole) 7.6 - 7.8 Singlet (s) N/A

Adjacent to O

and attached to a

substituted

carbon.

H2', H6' (Phenyl) 7.7 - 7.9 Doublet (d) ~8.5

Ortho to the

electron-

withdrawing

oxazole ring.

H3', H5' (Phenyl) 7.5 - 7.7 Doublet (d) ~8.5
Ortho to the

bromine atom.

Experimental Protocol: ¹H NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of purified 4-(4-Bromophenyl)oxazole in

approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-

d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent

does not already contain it.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

Acquisition: Record the spectrum at room temperature. A standard pulse program for proton

NMR should be used. Key parameters include a 90° pulse angle, an acquisition time of 2-4

seconds, and a relaxation delay of 1-2 seconds.
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Processing: Apply Fourier transformation to the free induction decay (FID), followed by

phase correction and baseline correction to obtain the final spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Spectroscopy
¹³C NMR provides information on the carbon skeleton of the molecule. Due to the molecule's

asymmetry, we expect to see distinct signals for all nine carbon atoms.

Predicted Chemical Shifts and Rationale
The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment.

Oxazole Carbons: The carbons of the oxazole ring will have characteristic shifts. C2, bonded

to two heteroatoms, will be significantly downfield. C4 and C5 will appear in the aromatic

region, with C4 being a quaternary carbon.

Bromophenyl Carbons: The bromophenyl carbons will show predictable patterns. The carbon

bearing the bromine (C4') will have its shift influenced by the heavy atom effect. The ipso-

carbon attached to the oxazole ring (C1') will be a quaternary signal. The remaining carbons

(C2'/C6' and C3'/C5') will appear as intense signals in the aromatic region.

Table 2: Predicted ¹³C NMR Spectral Data for 4-(4-Bromophenyl)oxazole Solvent: CDCl₃,

Reference: CDCl₃ (77.16 ppm)
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Carbon Assignment
Predicted Chemical Shift
(δ, ppm)

Rationale

C2 150 - 152
Bonded to N and O; highly

deshielded.

C4 135 - 138

Quaternary carbon of the

oxazole ring, attached to the

phenyl group.

C5 125 - 128 CH carbon of the oxazole ring.

C1' 128 - 130
Quaternary (ipso) carbon of

the phenyl ring.

C2', C6' 126 - 129
CH carbons ortho to the

oxazole substituent.

C3', C5' 131 - 133

CH carbons ortho to the

bromine, deshielded by

halogen.

C4' 122 - 125 Carbon attached to bromine.

Experimental Protocol: ¹³C NMR Spectroscopy
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C NMR typically

requires a more concentrated sample or a longer acquisition time.

Instrumentation: Utilize a 100 MHz (or higher, corresponding to the ¹H frequency) NMR

spectrometer.

Acquisition: Record a proton-decoupled ¹³C spectrum. This will show each unique carbon as

a single line. A standard pulse program with a 90° pulse angle, an acquisition time of 1-2

seconds, and a relaxation delay of 2 seconds is appropriate. A larger number of scans (e.g.,

1024 or more) will be required compared to ¹H NMR.

Processing: Process the data similarly to the ¹H spectrum using Fourier transformation and

corrections.
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Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy probes the vibrational modes of the molecule, providing valuable

information about the functional groups present.

Predicted Absorption Bands and Rationale
The IR spectrum of 4-(4-Bromophenyl)oxazole will be dominated by absorptions from the

aromatic systems and the C-Br bond.

Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the double bonds within the phenyl

and oxazole rings will produce a series of sharp peaks in the 1400-1650 cm⁻¹ region.

C-O-C Stretching: The ether-like C-O-C stretch from the oxazole ring is expected in the

1000-1300 cm⁻¹ region.

C-Br Stretch: The carbon-bromine bond vibration is expected at lower wavenumbers,

typically in the 500-650 cm⁻¹ range.

Table 3: Predicted FT-IR Absorption Bands for 4-(4-Bromophenyl)oxazole

Vibrational Mode
Predicted Wavenumber
(cm⁻¹)

Intensity

Aromatic C-H Stretch 3050 - 3150 Medium-Weak

C=N Stretch (Oxazole) 1600 - 1650 Medium

Aromatic C=C Stretch 1450 - 1600 Medium-Strong

C-O-C Stretch (Oxazole) 1000 - 1100 Strong

C-H Out-of-Plane Bending 820 - 850 Strong (para-subst.)

C-Br Stretch 500 - 650 Medium-Strong

Experimental Protocol: FT-IR Spectroscopy
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Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small

amount of the compound (~1-2 mg) with ~100 mg of dry potassium bromide (KBr) powder.

Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic

press. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

Instrumentation: Use a standard FT-IR spectrometer.

Acquisition: Record a background spectrum of the pure KBr pellet or the empty ATR crystal.

Then, record the sample spectrum. Typically, 16-32 scans are co-added to improve the

signal-to-noise ratio. The spectrum is usually recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which is crucial for confirming its identity and structure.

Predicted Molecular Ion and Fragmentation
Molecular Ion (M⁺): The key feature will be the isotopic pattern of bromine. Bromine has two

major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. Therefore, the mass

spectrum will show two peaks of almost equal intensity for the molecular ion: one for

[C₉H₆⁷⁹BrNO]⁺ and one for [C₉H₆⁸¹BrNO]⁺, separated by 2 mass units (M⁺ and M+2). The

nominal molecular weight is approximately 224 g/mol .

Fragmentation Pathway: Electron ionization (EI) is expected to induce fragmentation of the

oxazole ring. Based on studies of phenyl-oxazoles[1], a common pathway involves the loss

of carbon monoxide (CO), followed by the loss of HCN. The bromophenyl cation would also

be a prominent fragment.
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[C₉H₆BrNO]⁺˙
(M⁺, M+2)

m/z 223/225

[C₈H₆BrN]⁺˙
m/z 195/197

- CO

[C₆H₄Br]⁺
m/z 155/157

- C₃H₂NO

[C₇H₅Br]⁺˙
m/z 156/158

- HCN
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Caption: Predicted key fragmentation pathway for 4-(4-Bromophenyl)oxazole under EI-MS.

Table 4: Predicted Key Fragments in the Mass Spectrum of 4-(4-Bromophenyl)oxazole

m/z (⁷⁹Br / ⁸¹Br) Proposed Fragment Notes

223 / 225 [C₉H₆BrNO]⁺˙
Molecular ion (M⁺, M+2), 1:1

intensity ratio.

195 / 197 [C₈H₆BrN]⁺˙
Loss of CO from the molecular

ion.

155 / 157 [C₆H₄Br]⁺
Bromophenyl cation, a very

stable fragment.

156 / 158 [C₇H₅Br]⁺˙
Loss of HCN from the [M-CO]

fragment.

76 [C₆H₄]⁺ Benzene cation from loss of Br.

Experimental Protocol: Mass Spectrometry
Sample Introduction: For a volatile and thermally stable compound, Gas Chromatography-

Mass Spectrometry (GC-MS) is ideal. Alternatively, direct insertion probe can be used. For
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soft ionization, Electrospray Ionization (ESI) can be used by dissolving the sample in a

suitable solvent like methanol or acetonitrile.

Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment patterns for

library matching and structural analysis. ESI would be used to confirm the molecular weight

with minimal fragmentation.

Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions by

their mass-to-charge ratio. High-resolution mass spectrometry (HRMS) is recommended to

confirm the elemental composition of the molecular ion and key fragments.

Conclusion
The comprehensive spectral analysis of 4-(4-Bromophenyl)oxazole can be achieved through

a combination of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The key identifying

features are the characteristic downfield oxazole protons in ¹H NMR, the distinct isotopic

pattern of the bromine atom in the mass spectrum (M⁺ and M+2 peaks), and the specific C=N

and C-O stretching vibrations in the IR spectrum. This guide provides a robust predictive

framework for researchers to identify, characterize, and verify the purity of this important

heterocyclic compound, ensuring confidence and integrity in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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